molecular formula C25H22N4O6 B2620302 ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate CAS No. 522655-89-6

ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No.: B2620302
CAS No.: 522655-89-6
M. Wt: 474.473
InChI Key: LWFMPCIZWADLNT-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex pyrrole-derived organic compound characterized by:

  • A central 2,5-dimethylpyrrole ring.
  • An (E)-configured α,β-unsaturated ketone system conjugated with a cyano group.
  • A 2-hydroxy-4-nitroanilino substituent, introducing hydrogen-bonding and electron-withdrawing nitro functionality.
  • A benzoate ester group at the 4-position of the phenyl ring.

Comparative analysis with structurally similar compounds is essential to infer its behavior.

Properties

IUPAC Name

ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-4-35-25(32)17-5-7-20(8-6-17)28-15(2)11-18(16(28)3)12-19(14-26)24(31)27-22-10-9-21(29(33)34)13-23(22)30/h5-13,30H,4H2,1-3H3,(H,27,31)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFMPCIZWADLNT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with an appropriate aldehyde or ketone to form the intermediate Schiff base. This intermediate is then subjected to further reactions, such as nitration and esterification, to introduce the nitro and ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the nitro group yields an amine .

Scientific Research Applications

Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of OLEDs and OSCs, the compound’s ability to transport charge and emit light is due to its electronic structure and the presence of conjugated systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: Ethyl 4-[3-[2-Cyano-3-(4-Methoxyanilino)-3-Oxoprop-1-Enyl]-2,5-Dimethylpyrrol-1-yl]Benzoate (CAS 5861-88-1)

This analog replaces the 2-hydroxy-4-nitroanilino group with 4-methoxyanilino (electron-donating methoxy vs. electron-withdrawing nitro). Key differences and similarities are summarized below:

Table 1: Structural and Computed Property Comparison
Property Target Compound (2-Hydroxy-4-Nitro) Analog (4-Methoxy)
Molecular Weight ~465.4 (estimated) 443.5
XLogP3 ~3.8 (predicted) 5.1
Hydrogen Bond Donors 2 (hydroxy + anilino NH) 1 (anilino NH)
Hydrogen Bond Acceptors 8 (nitro, cyano, ester, ketone) 5
Topological Polar Surface Area (Ų) ~140 (estimated) 93.4
Rotatable Bonds 8 8

Key Insights :

  • The nitro group in the target compound increases polarity (lower XLogP3) and hydrogen-bonding capacity compared to the methoxy analog, likely enhancing solubility in polar solvents .

Biological Activity

Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N4O4C_{22}H_{24}N_{4}O_{4} and a molecular weight of approximately 396.45 g/mol. The structure features a benzoate moiety linked to a pyrrole derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H24N4O4C_{22}H_{24}N_{4}O_{4}
Molecular Weight396.45 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing cyano and nitro groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Research has demonstrated that this compound may interact with various cellular pathways involved in tumor growth inhibition.

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The presence of functional groups such as cyano and nitro allows for participation in redox reactions, which can affect signaling pathways critical for cell survival and proliferation.

Table 2: Biological Activities and Mechanisms

ActivityMechanism of Action
AntitumorInduction of apoptosis; inhibition of cell proliferation
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme InhibitionCompetitive inhibition of key metabolic enzymes

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were screened against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial activity of compounds containing the benzoate structure. The study revealed that these compounds exhibited considerable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.

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